molecular formula C22H15Cl2N3O3S B10935548 2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide

2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide

Cat. No.: B10935548
M. Wt: 472.3 g/mol
InChI Key: UBUDUCQATQLXDC-UHFFFAOYSA-N
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Description

2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE is a complex organic compound that features a combination of pyrimidine, dichlorophenyl, and chromenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-(3,5-dichlorophenyl)-2-pyrimidinethiol with N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromenyl group yields quinones, while reduction of nitro groups yields amines .

Scientific Research Applications

2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pyrimidinyl and chromenyl groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE
  • 2-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl and pyrimidinyl moieties contribute to its high reactivity and potential for diverse applications .

Properties

Molecular Formula

C22H15Cl2N3O3S

Molecular Weight

472.3 g/mol

IUPAC Name

2-[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl-N-(4-methyl-2-oxochromen-7-yl)acetamide

InChI

InChI=1S/C22H15Cl2N3O3S/c1-12-6-21(29)30-19-10-16(2-3-17(12)19)26-20(28)11-31-22-25-5-4-18(27-22)13-7-14(23)9-15(24)8-13/h2-10H,11H2,1H3,(H,26,28)

InChI Key

UBUDUCQATQLXDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CSC3=NC=CC(=N3)C4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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